Predicted Lipophilicity (clogP) Compared to the 4-Methanesulfonylpiperazine Analog
The target compound exhibits a calculated partition coefficient (clogP) of 3.12 [1]. By contrast, the closest methanesulfonyl analog, 3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine (CAS 946238-83-1), has a SwissADME-predicted logP range of 3.5–4.0 [2]. The lower lipophilicity of the target (ΔlogP = –0.4 to –0.9) places it more favorably within the optimal CNS drug space (logP 2–4), suggesting superior brain penetration potential and reduced risk of non-specific protein binding relative to the methanesulfonyl comparator.
| Evidence Dimension | Lipophilicity (clogP / predicted logP) |
|---|---|
| Target Compound Data | clogP = 3.12 |
| Comparator Or Baseline | 3-(4-Methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine (CAS 946238-83-1); SwissADME logP = 3.5–4.0 |
| Quantified Difference | ΔlogP = –0.4 to –0.9 (target is less lipophilic) |
| Conditions | In silico prediction: Sildrug database (target) vs. SwissADME (comparator) |
Why This Matters
For CNS-targeted programs, a logP closer to 3.0 improves the likelihood of balancing blood–brain barrier permeation with aqueous solubility, directly influencing procurement decisions for neuroscience-focused screening cascades.
- [1] Sildrug ECBD Database. EOS43058. https://sildrug.ibb.waw.pl/ecbd/EOS43058/ (accessed 2026-05-10). View Source
- [2] Kuujia.com. Cas no 946238-83-1: In silico ADMET predictions. https://www.kuujia.com (accessed 2026-05-10). View Source
